molecular formula C10H20S2 B14525999 3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene CAS No. 62418-90-0

3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene

Cat. No.: B14525999
CAS No.: 62418-90-0
M. Wt: 204.4 g/mol
InChI Key: VQQBNPHFANBAHW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene is an organic compound characterized by its unique structure, which includes two methylsulfanyl groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene typically involves the alkylation of a suitable precursor with methylsulfanyl groups. One common method is the reaction of 3,5-dimethylhex-1-ene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the double bond, converting it into a saturated alkane.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3,5-dimethyl-4,4-bis(methylsulfanyl)hexane.

    Substitution: Formation of compounds with different functional groups replacing the methylsulfanyl groups.

Scientific Research Applications

3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3′-Dimethyl-2,2′-bithiophene
  • 3,4′-Dimethyl-2,2′-bithiophene
  • 4,4′-Dimethyl-2,2′-bithiophene

Comparison

3,5-Dimethyl-4,4-bis(methylsulfanyl)hex-1-ene is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties compared to other similar compounds. These groups enhance the compound’s reactivity and potential applications in various fields. The comparison highlights the uniqueness of this compound in terms of its structure and functional capabilities.

Properties

CAS No.

62418-90-0

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

IUPAC Name

3,5-dimethyl-4,4-bis(methylsulfanyl)hex-1-ene

InChI

InChI=1S/C10H20S2/c1-7-9(4)10(11-5,12-6)8(2)3/h7-9H,1H2,2-6H3

InChI Key

VQQBNPHFANBAHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C=C)(SC)SC

Origin of Product

United States

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